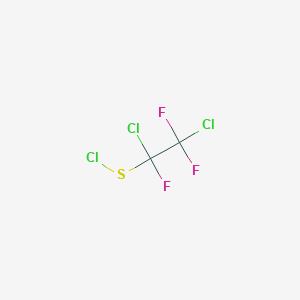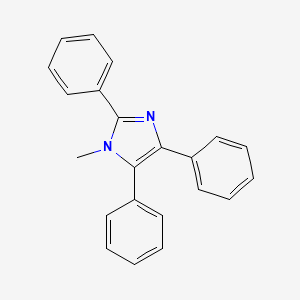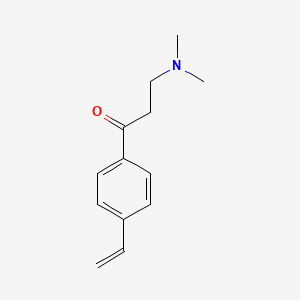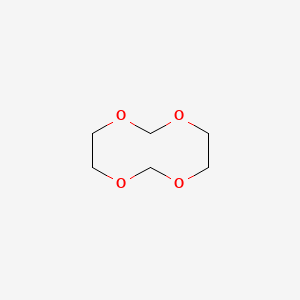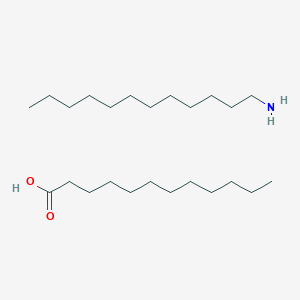
dodecan-1-amine;dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecan-1-amine and dodecanoic acid are organic compounds that can form a 1:1 complexThese compounds are known for their various applications in industrial, medicinal, and scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecanoic acid can be synthesized through the hydrogenation of fatty acid methyl esters derived from coconut oil or palm oil . Another method involves the Bouveault-Blanc reduction of ethyl laurate . Dodecan-1-amine can be synthesized by the reduction of dodecanenitrile or by the reaction of dodecanol with ammonia .
Industrial Production Methods
Industrial production of dodecanoic acid typically involves the extraction and purification from natural sources such as coconut oil and palm oil. Dodecan-1-amine is produced on an industrial scale through the hydrogenation of nitriles or by the amination of alcohols .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid and dodecan-1-amine undergo various chemical reactions, including:
Oxidation: Dodecanoic acid can be oxidized to produce dodecanedioic acid.
Reduction: Dodecanoic acid can be reduced to dodecanol.
Substitution: Dodecan-1-amine can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecanol.
Substitution: Various alkyl and acyl derivatives
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid and its derivatives have been extensively studied for their antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties . Dodecan-1-amine is used in the synthesis of surfactants, lubricants, and pharmaceuticals . These compounds are also used in the development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of similar molecules .
Wirkmechanismus
The antimicrobial activity of dodecanoic acid is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Dodecan-1-amine acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds . The exact molecular targets and pathways involved in these mechanisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoic acid: A 10-carbon fatty acid with similar antimicrobial properties.
Tetradecanoic acid: A 14-carbon fatty acid with similar applications in industry and research.
Hexadecanoic acid: A 16-carbon fatty acid with broader industrial applications.
Uniqueness
Dodecanoic acid is unique due to its optimal chain length, which provides a balance between hydrophobicity and solubility, making it highly effective in disrupting microbial membranes . Dodecan-1-amine’s long carbon chain and amine group make it an effective surfactant and intermediate in chemical synthesis .
Eigenschaften
CAS-Nummer |
14792-59-7 |
|---|---|
Molekularformel |
C24H51NO2 |
Molekulargewicht |
385.7 g/mol |
IUPAC-Name |
dodecan-1-amine;dodecanoic acid |
InChI |
InChI=1S/C12H27N.C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-13H2,1H3;2-11H2,1H3,(H,13,14) |
InChI-Schlüssel |
UZXHIDUGGBNKFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN.CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


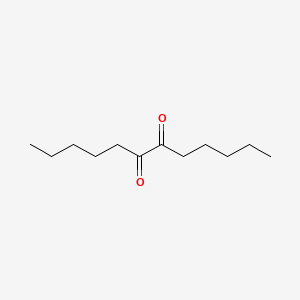

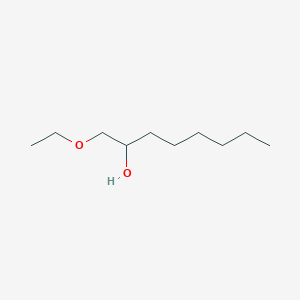
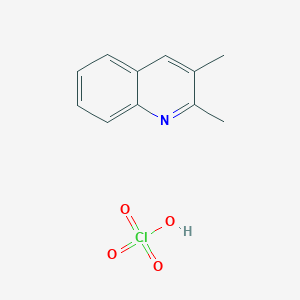

![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
